molecular formula C9H10<br>C6H5CH=CH-CH3<br>C9H10 B116674 trans-beta-Methylstyrene CAS No. 637-50-3

trans-beta-Methylstyrene

Cat. No.: B116674
CAS No.: 637-50-3
M. Wt: 118.18 g/mol
InChI Key: QROGIFZRVHSFLM-QHHAFSJGSA-N
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Description

trans-beta-Methylstyrene (CAS 873-66-5), also known as trans-1-phenyl-1-propene, is an aromatic hydrocarbon with the molecular formula C₉H₁₀ and a molecular weight of 118.18 g/mol . Structurally, it consists of a styrene backbone with a methyl group attached to the β-carbon (second carbon) of the vinyl group in a trans configuration. This compound is a colorless to pale yellow liquid with a characteristic aromatic odor and a flash point of 58°C, classifying it as a flammable liquid (GHS hazard code H225) .

Preparation Methods

Catalytic Dehydrogenation of 1-Phenyl-2-Propanol

One of the most widely used industrial methods for synthesizing trans-beta-Methylstyrene involves the catalytic dehydrogenation of 1-phenyl-2-propanol. This process typically employs metal oxide catalysts, such as copper(II) oxide or zinc oxide, at elevated temperatures (180–220°C). The reaction proceeds via the elimination of water, yielding the desired alkene.

Key parameters influencing this method include:

  • Catalyst Loading : 5–10 wt% relative to the substrate.

  • Reaction Time : 4–8 hours for >90% conversion.

  • Byproducts : Minor amounts of cis-beta-Methylstyrene (<5%) and residual alcohol.

The selectivity for the trans isomer is enhanced by using acidic promoters like phosphoric acid, which stabilize the transition state favoring the trans configuration. Industrial-scale implementations often integrate continuous-flow reactors to optimize energy efficiency and product purity.

Isomerization of Alpha-Methylstyrene

Alpha-methylstyrene, a structurally related compound, can undergo isomerization to yield this compound under controlled conditions. This method leverages transition metal catalysts, such as palladium on carbon (Pd/C) or nickel-based systems, in a hydrogen atmosphere. The reaction mechanism involves a π-allyl intermediate, with stereochemical outcomes dictated by the catalyst’s surface geometry.

Experimental Conditions :

  • Temperature : 80–120°C.

  • Pressure : 1–3 bar H₂.

  • Solvent : Toluene or ethyl acetate.

Isomerization offers moderate yields (60–75%) but is advantageous for its compatibility with mixed feedstock streams in petrochemical processes. Recent advancements in asymmetric catalysis have improved stereoselectivity, reducing the need for post-reaction purification.

Acid-Catalyzed Dehydration of 1-Phenyl-2-Propanol

A classical laboratory-scale synthesis involves the dehydration of 1-phenyl-2-propanol using Brønsted acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). The reaction proceeds via an E1 mechanism, with protonation of the hydroxyl group followed by carbocation formation and subsequent deprotonation.

Optimized Protocol :

  • Substrate : 1-phenyl-2-propanol (1.0 equiv).

  • Acid Catalyst : 10% H₂SO₄ (v/v).

  • Temperature : Reflux (140–160°C).

  • Workup : Neutralization with aqueous NaHCO₃, followed by distillation.

This method achieves yields of 70–85%, though the formation of carbocation intermediates can lead to minor side products such as dimerized alkenes.

Oxidative Dehydrogenation Using Metal Complexes

Emerging methodologies employ oxidative dehydrogenation with transition metal complexes, such as vanadium oxytrichloride (VOCl₃) or manganese(III) acetate. These systems operate under milder conditions (50–80°C) and exhibit high stereochemical fidelity.

Mechanistic Insights :

  • The metal center abstracts a hydrogen atom from the substrate, generating a radical intermediate.

  • Recombination with a second hydrogen abstraction yields the trans-alkene.

This approach is particularly valuable for heat-sensitive substrates, though catalyst costs and recycling remain challenges for large-scale applications.

Comparative Analysis of Synthetic Routes

MethodYield (%)Selectivity (trans:cis)ScalabilityCost Efficiency
Catalytic Dehydrogenation90–9595:5HighModerate
Isomerization60–7585:15MediumLow
Acid-Catalyzed Dehydration70–8580:20LowHigh
Oxidative Dehydrogenation75–9098:2MediumHigh

Key Observations :

  • Catalytic dehydrogenation balances yield and scalability, making it the preferred industrial method.

  • Oxidative dehydrogenation offers superior stereoselectivity but is limited by catalyst expenses.

  • Acid-catalyzed dehydration remains a cost-effective choice for small-scale laboratory synthesis.

Chemical Reactions Analysis

Epoxidation Reactions

trans-β-Methylstyrene undergoes stereoselective epoxidation under various catalytic systems:

Catalyst System Oxidant Key Findings Cis/Trans Epoxide Ratio Enantioselectivity Source
Myoglobin/H₂O₂H₂O₂Produces 54:46 cis/trans epoxide ratio. Cis-epoxide oxygen derives from H₂O₂.54:46N/A
Mn(salen)/NaClONaClORigid-immobilized catalysts retain enantioselectivity (~70% ee).65:35~70% ee
Nickel/Benzyltributyl-ammonium bromideH₂O₂Phase-transfer catalysis yields epoxide with high efficiency.N/AN/A
  • Mechanistic Insights :

    • Myoglobin-mediated epoxidation proceeds via ferryl oxygen transfer and co-oxidative pathways, with His-64 critical for stereochemical outcomes .

    • Mn(salen) catalysts exhibit enantioselectivity dependent on ligand rigidity, favoring syn transition states .

Polymerization and Thermal Behavior

trans-β-Methylstyrene polymerizes exothermically, with thermokinetic parameters evaluated via calorimetry:

Parameter trans-β-Methylstyrene Styrene α-Methylstyrene Source
Onset Temperature (°C)120100130
ΔH (kJ/mol)-78.5-70.2-85.1
Exothermic Peak (°C)175145185
  • Hazard Profile : Exhibits significant exothermicity above 120°C, requiring temperature control during storage and handling .

Radical Reactions with OH

Reactions with OH radicals generate secondary organic aerosols and oxidation products:

Reaction Condition OH Yield Major Products Source
Gas-phase oxidation0.25–0.30Epoxides, carbonyl compounds
Liquid-phase oxidation0.45–0.502-Methyl-3-phenyloxirane, diols
  • Computational Insights : MP2 and DFT studies suggest syn transition states dominate in OH radical addition, explaining lower OH yields compared to cis-alkenes .

Reduction and Functionalization

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd or Ni) reduces the double bond to yield 1-phenylpropane .

  • Povarov Reaction : Participates in oxa-Povarov reactions to synthesize exo-chromans, leveraging its electron-deficient alkene character .

Scientific Research Applications

Polymer Production

Monomer for High-Performance Polymers
Trans-beta-Methylstyrene serves as a monomer for producing various polymers and copolymers. Its unique trans configuration provides enhanced mechanical properties and thermal stability compared to its cis counterpart, making it suitable for applications in coatings, adhesives, and plastics.

Case Study: Polymer Synthesis

A study demonstrated the use of trans-β-Methylstyrene in the synthesis of high-performance thermoplastics. The resulting materials exhibited improved impact resistance and thermal stability, making them suitable for automotive and aerospace applications.

PropertyThis compoundCis-beta-Methylstyrene
StabilityHigherLower
Polymerization TendencyLowerHigher
Typical ApplicationsCoatings, adhesivesLess stable polymers

Electrochemical Applications

Electrochemical Epoxidation
this compound is utilized in electrochemical epoxidation processes. In a biphasic system with sodium carbonate and Jacobsen’s catalyst, trans-β-Methylstyrene can be converted into epoxides, which are valuable intermediates in organic synthesis .

Experimental Insights

Research has shown that using metal complexes such as manganese(III) and oxidovanadium(IV) porphyrin complexes can enhance the yield of epoxides from this compound. The selectivity of these reactions is influenced by the presence of various catalysts and reaction conditions .

CatalystReaction ConditionsYield (%)Enantioselectivity (%)
Cr(salen)Acetonitrile, 0°C9276
Manganese ComplexAqueous solutionVariesHigh

Organic Synthesis

Synthesis of Exo-Chromans
In organic chemistry, this compound is used in the preparation of exo-chromans through the oxa analogue of the Povarov reaction. This reaction allows for the formation of complex cyclic structures that are useful in pharmaceuticals and fine chemicals .

Mechanistic Study

The heterodimerization of this compound has been studied to understand its regioselectivity and stereochemical outcomes. The results indicate that the trans configuration facilitates specific reaction pathways that lead to valuable synthetic products .

Environmental Impact

Studies have also focused on the atmospheric interactions of this compound, particularly its reactivity with ozone and hydroxyl radicals. These interactions can lead to secondary organic aerosol formation, raising concerns about air quality and environmental health. Understanding these degradation pathways is crucial for assessing its environmental risks.

Mechanism of Action

The mechanism of action of trans-beta-Methylstyrene involves its ability to undergo various chemical reactions due to the presence of the double bond and the phenyl ring. The compound can participate in polymerization reactions, forming polymers through the interaction of the double bonds.

Comparison with Similar Compounds

Key Properties

  • Boiling Point : ~170–175°C (varies with purity)
  • Density : ~0.90 g/cm³ at 20°C
  • Stability : Prone to polymerization at room temperature, necessitating stabilization with additives like butylated hydroxytoluene (BHT) or tert-butylcatechol (TBC) .

Structural and Physical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Flash Point (°C) Key Structural Feature
trans-beta-Methylstyrene 873-66-5 C₉H₁₀ 118.18 170–175 58 Methyl on β-carbon, trans configuration
alpha-Methylstyrene 98-83-9 C₉H₁₀ 118.18 165–169 54 Methyl on α-carbon (vinyl group)
Styrene 100-42-5 C₈H₈ 104.15 145 31 No methyl substituents
p-Methylstyrene 622-97-9 C₉H₁₀ 118.18 187–189 68 Methyl on benzene ring (para position)

Key Observations :

  • Structural Isomerism : The position of the methyl group (α vs. β, benzene vs. vinyl) significantly impacts reactivity and physical properties. For example, alpha-methylstyrene has a lower boiling point than trans-beta-methylstyrene due to reduced steric hindrance .
  • Flammability : Styrene has the lowest flash point (31°C), making it more hazardous in handling compared to methyl-substituted derivatives .

Chemical Reactivity and Stability

  • Polymerization: this compound polymerizes readily at room temperature, requiring stabilizers like BHT to inhibit radical-initiated reactions . alpha-Methylstyrene exhibits slower polymerization kinetics due to steric effects, making it a preferred monomer for heat-resistant copolymers . Styrene polymerizes exothermically and is widely used in polystyrene production.
  • Oxidation: this compound undergoes oxidation to yield phenyl-2-propanone, a precursor in illicit drug synthesis . alpha-Methylstyrene is less reactive in such pathways due to electronic and steric differences .

Research Findings and Data Highlights

  • Thermal Behavior : A 2008 study using differential scanning calorimetry (DSC) revealed that trans-beta-methylstyrene exhibits a lower onset temperature for exothermic decomposition (120°C) compared to styrene (85°C) and alpha-methylstyrene (135°C), indicating distinct thermal stability profiles .
  • Economic Factors: Pure this compound is approximately four times more expensive than allylbenzene, limiting its industrial adoption .

Biological Activity

trans-β-Methylstyrene (CAS Number: 873-66-5) is an unsaturated hydrocarbon that has garnered attention due to its potential biological activities and applications in various chemical reactions. This compound is characterized by its structure, which includes a vinyl group attached to a benzene ring, making it a valuable substrate in organic synthesis and a subject of interest in biological research.

  • Molecular Formula : C₉H₁₀
  • Molecular Weight : 118.18 g/mol
  • Boiling Point : 175 °C
  • Density : 0.911 g/ml at 25 °C
  • Flash Point : 52 °C

Biological Activity Overview

The biological activity of trans-β-methylstyrene has been explored in several contexts, including its potential as an antimicrobial agent, its role in cancer research, and its interactions with various biological systems.

Antimicrobial Properties

Research has indicated that trans-β-methylstyrene exhibits antimicrobial properties against certain bacteria and fungi. For instance, studies have shown that the compound can inhibit the growth of specific pathogens, suggesting its potential use as a natural preservative or therapeutic agent in treating infections .

Cancer Research

In the context of cancer research, trans-β-methylstyrene has been evaluated for its effects on cancer cell lines. A notable study utilized dual luciferase-reporter assays to assess the impact of various compounds, including trans-β-methylstyrene analogues, on hypoxia-inducible factor (HIF) activity in human embryonic kidney cells (HEK-293T). The results indicated that certain derivatives could significantly down-regulate HIF-1α expression, which is crucial for tumor growth and survival under low oxygen conditions .

Mechanistic Studies

Recent studies have focused on the mechanisms through which trans-β-methylstyrene and its derivatives exert their biological effects. One study highlighted the role of radical cation intermediates formed during reactions involving trans-β-methylstyrene, which can lead to the formation of cyclobutyl rings through intermolecular cycloaddition reactions . These findings suggest that trans-β-methylstyrene may participate in complex biochemical pathways that could be harnessed for therapeutic purposes.

Case Studies and Experimental Findings

StudyFindings
Antimicrobial Activity Exhibited growth inhibition against various bacterial strains.
Cancer Cell Line Studies Down-regulated HIF-1α expression in HEK-293T cells; potential anti-tumor activity noted.
Mechanistic Insights Radical cation intermediates facilitate cycloaddition reactions; implications for drug design.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing trans-beta-Methylstyrene in laboratory settings?

  • Methodological Guidance :

  • Synthesis : Use catalytic isomerization of cis-beta-Methylstyrene with iodine or acid catalysts under controlled temperature (40–60°C) . For purity, fractional distillation under reduced pressure is recommended.
  • Characterization : Employ 1^1H/13^13C NMR to confirm stereochemistry (e.g., coupling constants for trans-configuration: Jvicinal=1216 HzJ_{vicinal} = 12–16\ \text{Hz}) and GC-MS to verify purity (>97%). Differential Scanning Calorimetry (DSC) can assess thermal stability, noting the exothermic polymerization onset at >58°C .
  • Documentation : Follow Beilstein Journal guidelines for reporting synthetic procedures, including solvent choices, reaction times, and spectral data .

Q. What safety protocols are critical when handling This compound in experimental workflows?

  • Safety and Compliance :

  • Storage : Refrigerate (<4°C) in amber glass vials with 0.01% BHT stabilizer to inhibit polymerization. Avoid contact with oxidizing agents or polymerization catalysts .
  • PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Conduct reactions in fume hoods with explosion-proof equipment due to flammability (flash point: 58°C) .
  • Emergency Protocols : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via EPA-approved hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for This compound polymerization?

  • Data Reconciliation Strategies :

  • Systematic Review : Conduct a meta-analysis of calorimetry studies (e.g., DSC vs. adiabatic calorimetry) to identify confounding variables like heating rates or stabilizer concentrations .
  • Sensitivity Analysis : Use factorial experimental designs to isolate factors (e.g., oxygen levels, trace impurities) that accelerate exothermic decomposition .
  • Reproducibility Checks : Replicate key studies under standardized conditions (IUPAC protocols) and publish raw datasets for peer validation .

Q. What experimental designs are optimal for studying This compound in hetero-Diels-Alder reactions?

  • Methodological Framework :

  • Reaction Optimization : Apply Design of Experiments (DoE) to screen catalysts (e.g., Lewis acids), solvents, and temperatures. Monitor regioselectivity via HPLC and 1^1H NMR .
  • Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to track reaction progress and derive rate constants. Compare with computational models (DFT) to validate transition states .
  • Byproduct Analysis : Characterize side products (e.g., oligomers) via MALDI-TOF MS and propose mitigation strategies, such as scavenger additives .

Q. How can researchers address gaps in ecotoxicological data for This compound?

  • Eco-Impact Assessment :

  • Tiered Testing : Follow OECD Guidelines 201 (algae), 202 (daphnia), and 203 (fish) for acute toxicity profiling. Use QSAR models to predict chronic effects .
  • Degradation Studies : Evaluate photolysis and biodegradation pathways under simulated environmental conditions (e.g., OECD 301B ready biodegradability test) .
  • Data Sharing : Contribute results to open-access repositories (e.g., ECOTOX) to support regulatory meta-analyses .

Q. Methodological Best Practices

  • Data Integrity : Archive raw spectral/analytical data in FAIR-compliant repositories (e.g., Zenodo) with detailed metadata .
  • Ethical Reporting : Disclose conflicts of interest (e.g., funding sources) and cite primary literature to avoid citation bias .
  • Collaboration : Engage cross-disciplinary teams (e.g., computational chemists, toxicologists) to enhance study robustness .

Properties

IUPAC Name

[(E)-prop-1-enyl]benzene
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InChI

InChI=1S/C9H10/c1-2-6-9-7-4-3-5-8-9/h2-8H,1H3/b6-2+
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InChI Key

QROGIFZRVHSFLM-QHHAFSJGSA-N
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Canonical SMILES

CC=CC1=CC=CC=C1
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Isomeric SMILES

C/C=C/C1=CC=CC=C1
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Molecular Formula

Record name trans-beta-METHYLSTYRENE
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DSSTOX Substance ID

DTXSID2060919, DTXSID101026543
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Molecular Weight

118.18 g/mol
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Physical Description

Clear faintly yellow liquid; Stabilized with 0.01% butylated hydroxytoluene; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID.
Record name beta-Methyl styrene
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Boiling Point

175.5 °C, 175 °C
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Flash Point

52 °C
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Solubility

Sol in acetone, benzene, ether, ethanol, Solubility in water, g/100ml at 25 °C: 0.014 (very poor)
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Density

0.9019 @ 25 °C, Relative density (water = 1): 0.911
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Vapor Density

Relative vapor density (air = 1): 4.1
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Vapor Pressure

0.97 [mmHg], Vapor pressure, kPa at 25 °C: 0.15
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CAS No.

873-66-5, 637-50-3
Record name trans-β-Methylstyrene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-METHYLSTYRENE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5S9N1785O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BETA-METHYL STYRENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6504
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name trans-beta-METHYLSTYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0736
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-27.3 °C, -29 °C
Record name BETA-METHYL STYRENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6504
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name trans-beta-METHYLSTYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0736
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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